![molecular formula C12H17NO2 B233066 4-[Benzyl(methyl)amino]butanoic acid CAS No. 188132-01-6](/img/structure/B233066.png)

4-[Benzyl(methyl)amino]butanoic acid

概要

説明

“4-[Benzyl(methyl)amino]butanoic acid” is a chemical compound with the empirical formula C16H23NO4 . It is functionally related to butyric acid and gamma-aminobutyric acid .

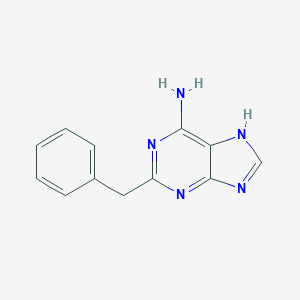

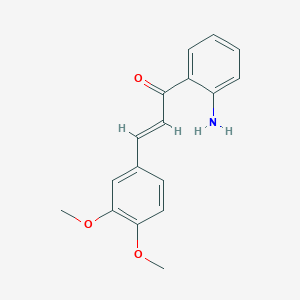

Molecular Structure Analysis

The molecular structure of “4-[Benzyl(methyl)amino]butanoic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N(CCCC(O)=O)Cc1ccccc1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

科学的研究の応用

Medicinal Chemistry: Synthesis of Amides

4-[Benzyl(methyl)amino]butanoic acid: is utilized in the synthesis of amides through its reaction with acid chlorides . This process is crucial in medicinal chemistry for the development of various pharmaceuticals, including analgesics and anticonvulsants.

Agriculture: Plant Growth Regulation

In agriculture, this compound may serve as a precursor in the synthesis of plant growth regulators. These substances can alter the growth patterns of plants, potentially improving crop yields and resistance to pests .

Material Science: Polymer Synthesis

The compound’s functional groups make it a candidate for polymer synthesis applications in material science. It can be used to create novel polymers with specific mechanical and chemical properties for industrial use .

Environmental Science: Biodegradation Studies

4-[Benzyl(methyl)amino]butanoic acid: could be studied for its biodegradation properties. Understanding its breakdown in environmental conditions can help assess its impact on ecosystems and inform the development of eco-friendly materials .

Biochemistry: Enzyme Inhibition

This compound may act as an enzyme inhibitor, providing a tool for biochemists to study metabolic pathways and enzyme-related diseases. It could help in identifying new therapeutic targets for various ailments .

Industrial Applications: Chemical Intermediate

In industrial settings, 4-[Benzyl(methyl)amino]butanoic acid can be used as a chemical intermediate in the manufacture of dyes, resins, and other chemicals that require a benzyl protection group .

Safety and Hazards

作用機序

Target of Action

Amines, which are part of the compound’s structure, are known to be good nucleophiles . They seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions .

Mode of Action

Amines are known to react with carbonyls to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible . Amines also react with acid chlorides to form amides , and with sulfonyl groups to form sulfonamides .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which involves the use of organoboron reagents, is mentioned . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

特性

IUPAC Name |

4-[benzyl(methyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLUUHAUSAMJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(methyl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-[benzyl(methyl)amino]butanoic acid a promising candidate for further research as a potential nootropic agent?

A1: 4-[benzyl(methyl)amino]butanoic acid displays several promising characteristics. Firstly, it possesses antiamnesic properties, suggesting its potential for mitigating memory impairments []. Secondly, it exhibits a dose-dependent effect on the central nervous system, with a sedative effect at 30 mg/kg and a slight stimulating effect at 50 mg/kg []. Lastly, its significant antihypoxic activity, surpassing even piracetam, highlights its potential for protecting against conditions characterized by reduced oxygen supply to the brain []. These combined properties make 4-[benzyl(methyl)amino]butanoic acid a compelling candidate for further investigation in the development of new nootropic drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)

![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)

![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)

![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)